Cas no 2228774-76-1 (tert-butyl N-(2-amino-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethyl)carbamate)

tert-butyl N-(2-amino-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(2-amino-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethyl)carbamate
- 2228774-76-1
- EN300-1902488
- tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)carbamate
-
- インチ: 1S/C14H20N4O2/c1-14(2,3)20-13(19)18-11(7-15)10-8-17-12-9(10)5-4-6-16-12/h4-6,8,11H,7,15H2,1-3H3,(H,16,17)(H,18,19)
- InChIKey: AQLLEIQXGMSFEC-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CN)C1=CNC2C1=CC=CN=2)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 276.15862589g/mol
- どういたいしつりょう: 276.15862589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 343
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 93Ų
tert-butyl N-(2-amino-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1902488-10.0g |
tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)carbamate |
2228774-76-1 | 10g |
$5528.0 | 2023-06-02 | ||
Enamine | EN300-1902488-1.0g |
tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)carbamate |
2228774-76-1 | 1g |
$1286.0 | 2023-06-02 | ||
Enamine | EN300-1902488-5g |
tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)carbamate |
2228774-76-1 | 5g |
$3728.0 | 2023-09-18 | ||
Enamine | EN300-1902488-1g |
tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)carbamate |
2228774-76-1 | 1g |
$1286.0 | 2023-09-18 | ||
Enamine | EN300-1902488-0.25g |
tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)carbamate |
2228774-76-1 | 0.25g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1902488-5.0g |
tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)carbamate |
2228774-76-1 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1902488-0.05g |
tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)carbamate |
2228774-76-1 | 0.05g |
$1080.0 | 2023-09-18 | ||
Enamine | EN300-1902488-0.5g |
tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)carbamate |
2228774-76-1 | 0.5g |
$1234.0 | 2023-09-18 | ||
Enamine | EN300-1902488-10g |
tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)carbamate |
2228774-76-1 | 10g |
$5528.0 | 2023-09-18 | ||
Enamine | EN300-1902488-0.1g |
tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)carbamate |
2228774-76-1 | 0.1g |
$1131.0 | 2023-09-18 |
tert-butyl N-(2-amino-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethyl)carbamate 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
tert-butyl N-(2-amino-1-{1H-pyrrolo2,3-bpyridin-3-yl}ethyl)carbamateに関する追加情報
tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-bpyridin-3-yl}ethyl)carbamate (CAS No. 2228774-76-1): A Comprehensive Overview
tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-bpyridin-3-yl}ethyl)carbamate (CAS No. 2228774-76-1) is a compound that has garnered significant attention in the field of medicinal chemistry and drug discovery due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of carbamates and features a tert-butyl group attached to a carbamate moiety, which is further linked to an amino-substituted pyrrolo[2,3-bpyridine] ring system. The intricate structure of this compound offers a rich platform for exploring its biological activities and pharmacological properties.
The pyrrolo[2,3-bpyridine] scaffold is a well-known heterocyclic system that has been extensively studied for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of the amino group and the tert-butyl substituent in the structure of tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-bpyridin-3-yl}ethyl)carbamate adds further complexity and potential for modulating biological interactions. Recent research has highlighted the importance of such structural features in enhancing the potency and selectivity of drug candidates.
In the context of drug discovery, tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-bpyridin-3-yl}ethyl)carbamate has been evaluated for its potential as a lead compound in the development of novel therapeutics. Studies have shown that this compound exhibits promising activity against various targets, including enzymes and receptors involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-bpyridin-3-yl}ethyl)carbamate can effectively inhibit specific kinases, which are key players in signal transduction pathways associated with cancer progression.
The pharmacokinetic properties of tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-bpyridin-3-yl}ethyl)carbamate have also been investigated to assess its suitability as a drug candidate. Preliminary studies indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings suggest that tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-bpyridin-3-yl}ethyl)carbamate has the potential to be developed into a therapeutic agent with good bioavailability and minimal side effects.
Moreover, the synthetic accessibility of tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-bpyridin-3-yl}ethyl)carbamate is another important aspect that contributes to its appeal as a research tool and drug candidate. Synthetic chemists have developed efficient routes for synthesizing this compound using readily available starting materials and well-established chemical transformations. This synthetic flexibility allows for the preparation of analogs with modified functional groups, enabling structure-activity relationship (SAR) studies to further optimize the compound's properties.
In addition to its potential as a therapeutic agent, tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-bpyridin-3-yl}ethyl)carbamate has also been explored for its utility in biochemical assays and cell-based screening platforms. The compound's ability to modulate specific biological targets makes it a valuable tool for understanding disease mechanisms and identifying new therapeutic strategies. Researchers have utilized this compound in high-throughput screening (HTS) campaigns to identify novel inhibitors of key enzymes and receptors involved in various diseases.
Recent advancements in computational chemistry have further enhanced our understanding of the molecular interactions between tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-bpyridin-3-yl}ethyl)carbamate and its biological targets. Molecular docking studies have provided insights into the binding modes and key interactions that contribute to the compound's activity. These computational models can guide the rational design of more potent and selective analogs by predicting favorable structural modifications.
The safety profile of tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-bpyridin-3-yl}ethyl)carbamate is another critical aspect that has been evaluated through preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, which is an essential consideration for its potential use in clinical settings. Ongoing research aims to further refine the safety profile of this compound through comprehensive preclinical evaluations.
In conclusion, tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-bpyridin-3-yl}ethyl)carbamate (CAS No. 2228774-76-1) represents a promising compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features, favorable pharmacokinetic properties, synthetic accessibility, and low toxicity make it an attractive candidate for further development as a therapeutic agent or research tool. As ongoing research continues to uncover new insights into its biological activities and mechanisms of action, tert-butyl N-(2-amino-1-{1H-pyrrolo[2,3-bpyridin-3-yl}ethyl)carbamate is poised to play an important role in advancing our understanding of disease processes and developing novel treatments.
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